2-(5-CHLORO-2-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
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Overview
Description
2-(5-Chloro-2-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzothiophene ring, a nitrobenzamido group, and a carboxamide group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of 5-chloro-2-nitroaniline, followed by the formation of the benzothiophene ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as high-pressure reactions, microwave-assisted synthesis, and continuous flow chemistry. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-(5-amino-2-chlorobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, while substitution of the chloro group can yield various substituted derivatives .
Scientific Research Applications
2-(5-Chloro-2-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitrobenzamido group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiophene ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate
- 2-(5-Chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxamide
Uniqueness
Compared to similar compounds, 2-(5-chloro-2-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups and the presence of the tetrahydrobenzothiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(5-chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c17-8-5-6-11(20(23)24)10(7-8)15(22)19-16-13(14(18)21)9-3-1-2-4-12(9)25-16/h5-7H,1-4H2,(H2,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAPPWUHJMRUNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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